molecular formula C12H15Cl2N B13200238 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B13200238
M. Wt: 244.16 g/mol
InChI Key: IYSBVRYWQUWLEY-UHFFFAOYSA-N
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Description

Chemical Identity: 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine (CAS: 2060008-02-6) is a pyrrolidine derivative substituted with a 3,4-dichlorobenzyl group and a methyl group at the 2-position. Its hydrochloride salt has a molecular formula of C₁₂H₁₆Cl₃N and a molecular weight of 280.62 g/mol . The SMILES notation (Clc1ccc(cc1Cl)CC1(C)CCCN1.Cl) highlights the dichlorophenyl ring attached to a methylated pyrrolidine backbone.

Synthesis and Availability: This compound is commercially available as a hydrochloride salt, classified under research chemicals, and lacks explicit hazard labeling per Aaron Chemicals LLC (2019) .

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H15Cl2N/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3

InChI Key

IYSBVRYWQUWLEY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Comparison of 3,4-Dichlorophenyl-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Target/Activity Reference
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine C₁₂H₁₆Cl₃N 280.62 Pyrrolidine 3,4-Dichlorobenzyl, 2-methyl Undisclosed (Research chemical)
BD 1008 C₁₅H₂₃Br₂Cl₂N₃ 494.04 Pyrrolidinyl ethylamine 3,4-Dichlorophenethyl, N-methyl Sigma-1 receptor antagonist
BD 1047 C₁₃H₂₀Br₂Cl₂N₂ 440.93 Dimethylamino ethylamine 3,4-Dichlorophenethyl, N-methyl Sigma-1/2 receptor antagonist
SR140333 C₃₄H₃₈Cl₃N₂O₂ 631.06 Piperidinium bicyclic 3,4-Dichlorophenyl, isopropoxyacetyl NK1 receptor antagonist
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) C₂₆H₂₈Cl₂N₆O₃S 548.1 [M+H]+ Thiazole-piperazine 3,4-Dichlorophenyl urea Kinase inhibitor (hypothetical)

Key Observations :

  • Core Structure Differences : The target compound’s pyrrolidine backbone contrasts with BD 1008/1047’s ethylamine chains and SR140333’s piperidinium bicyclic system. Pyrrolidine’s five-membered ring may enhance conformational rigidity compared to linear ethylamine chains .
  • Substituent Impact : The 3,4-dichlorophenyl group is conserved across all analogs, suggesting a role in hydrophobic interactions or receptor binding. However, SR140333’s additional isopropoxyacetyl group confers selectivity for NK1 receptors, while BD 1008’s pyrrolidinyl side chain enhances sigma-1 affinity .
  • Molecular Weight and Solubility : The target compound’s lower molecular weight (280.62 vs. >400 g/mol for BD 1008/1047) suggests better membrane permeability, though its hydrochloride salt may limit lipophilicity .

Functional Analogues with Heterocyclic Cores

Table 2: Comparison with Piperidine and Thiazole Derivatives

Compound Name Core Structure Key Features Biological Activity Reference
(+)-MR200 Piperidine 4-Chlorophenyl, cyclopropane carboxylate Sigma receptor modulation
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h) Thiazole Trifluoromethoxy phenyl urea Kinase inhibition (hypothetical)
CP99994 Piperidine 2-Methoxybenzylamino, phenyl NK1 receptor antagonist

Key Observations :

  • Electron-Withdrawing Groups: Compound 10h’s trifluoromethoxy substituent (vs.
  • Piperidine vs. Pyrrolidine : Piperidine-based compounds like (+)-MR200 and CP99994 exhibit distinct receptor selectivity (e.g., sigma vs. NK1) due to their six-membered ring’s flexibility and spatial orientation .

Biological Activity

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine is a synthetic compound with potential therapeutic applications. Its biological activity is of significant interest in pharmacology, particularly in the context of anticonvulsant properties and interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine features a pyrrolidine ring substituted with a dichlorophenyl group. This structural configuration is believed to contribute to its biological activity.

Chemical Formula : C12_{12}H14_{14}Cl2_{2}N

Research indicates that 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine interacts with various neurotransmitter systems. It has been studied for its potential as an anticonvulsant agent, particularly through its modulation of sodium channels in neuronal cells. The compound's ability to inhibit voltage-sensitive sodium channels suggests a mechanism that could prevent seizure activity by stabilizing neuronal membranes.

Pharmacological Effects

The biological activity of this compound has been assessed through various pharmacological studies:

  • Anticonvulsant Activity :
    • In a study evaluating the anticonvulsant properties using the maximal electroshock (MES) test, compounds similar to 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine exhibited significant protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) .
    • The structure-activity relationship (SAR) analysis highlighted the importance of the pyrrolidine core in enhancing anticonvulsant efficacy .
  • Neurotoxicity Assessment :
    • The acute neurological toxicity was evaluated using the rotarod test, which indicated that while some derivatives showed strong anticonvulsant activity, they also presented varying degrees of neurotoxicity .

Case Studies

Several case studies have documented the biological activity of related compounds and their implications:

StudyCompoundMethodFindings
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidineMES TestShowed significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg.
Mannich Bases Derived from PyrrolidineMES TestIdentified several derivatives with enhanced anticonvulsant properties; emphasized the role of structural modifications.
Various Quinazolinone DerivativesMES TestDemonstrated potent anticonvulsant effects; compared efficacy with traditional antiepileptic drugs.

Comparative Analysis

The following table compares the biological activities of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine with other similar compounds:

Compound NameAnticonvulsant Activity (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Selectivity Index (PI)
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine100-300Varies by derivativeHigh
N-(3-chloroanilide) derivativesVaries (mostly inactive)Not reportedLow
Trifluoromethyl derivatives30-100 (higher efficacy)Moderate toxicity reportedModerate

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